molecular formula C8H14N2 B8786155 4-(Tert-butyl)-1-methyl-1h-imidazole

4-(Tert-butyl)-1-methyl-1h-imidazole

Cat. No.: B8786155
M. Wt: 138.21 g/mol
InChI Key: ZVXPRRWUPGSDOJ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butyl group at the 4-position and a methyl group at the 1-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical applications. The tert-butyl group enhances solubility in non-polar solvents and stabilizes intermediates in catalytic cycles, while the methyl group at the 1-position prevents tautomerization, ensuring structural integrity during reactions .

Synthetic routes often involve alkylation or coupling reactions. For example, Suzuki coupling of intermediates derived from 1-methyl-1H-imidazole precursors has been employed to introduce aryl or alkyl groups . Yields for such reactions typically range from 68% to 88%, depending on purification methods (e.g., column chromatography with CHCl₃/MeOH gradients) .

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-tert-butyl-1-methylimidazole

InChI

InChI=1S/C8H14N2/c1-8(2,3)7-5-10(4)6-9-7/h5-6H,1-4H3

InChI Key

ZVXPRRWUPGSDOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN(C=N1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between 4-(Tert-butyl)-1-methyl-1H-imidazole and analogous compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Yield (%) Key Properties/Applications
This compound 4-tert-butyl, 1-methyl C₈H₁₄N₂ 150.21 68–88 Catalyst ligand; intermediate in drug synthesis
4-(4-Methoxyphenyl)-1-methyl-1H-imidazole 4-(4-methoxyphenyl), 1-methyl C₁₁H₁₂N₂O 188.23 88 Precursor for IMPDH inhibitors
tert-Butyl 4-methyl-1H-imidazole-1-carboxylate 1-carboxylate ester, 4-methyl C₉H₁₄N₂O₂ 182.22 N/A Protective group strategy in peptide synthesis
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile Benzyl-tert-butyl, 4,5-dicyano C₁₆H₁₆N₄ 264.33 N/A High electrophilicity for click chemistry

Key Observations :

  • Steric Effects : The tert-butyl group in this compound increases steric hindrance compared to smaller substituents (e.g., methyl or methoxyphenyl), reducing reactivity in nucleophilic substitutions but enhancing thermal stability .
  • Electronic Effects: Electron-donating groups like methoxyphenyl (in compound 56, ) increase electron density on the imidazole ring, favoring electrophilic substitutions. In contrast, the electron-withdrawing dicyano groups in compound 15 () enhance electrophilicity at the 4,5-positions .
  • Solubility: The tert-butyl group improves solubility in non-polar solvents (e.g., CHCl₃), whereas polar substituents like carboxylate esters () increase water solubility .

Reactivity and Functionalization

  • Electrophilic Substitution : The tert-butyl group in this compound directs electrophiles to the 2- and 5-positions due to steric and electronic effects. In contrast, methoxyphenyl-substituted analogs (e.g., compound 56) exhibit higher reactivity at the para position of the aryl ring .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling is efficient for introducing aryl groups to the imidazole ring, as demonstrated in the synthesis of NSD2-PWWP1 inhibitors (). The tert-butyl group remains intact under these conditions .

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